REACTION_CXSMILES
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[CH2:1]([NH2:4])[C:2]#[CH:3].CCN(CC)CC.[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1>C(Cl)Cl>[CH3:22][C:12]1[CH:17]=[CH:16][C:15]([S:18]([NH:4][CH2:1][C:2]#[CH:3])(=[O:20])=[O:19])=[CH:14][CH:13]=1
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(C#C)N
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Name
|
|
Quantity
|
7.3 g
|
Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
6.9 g
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Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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C(Cl)Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After 5 min the mixture was filtered
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Duration
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5 min
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated to a residue that upon direct application on a silica gel column with a 0-40% EtOAc in hexanes gradient
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Name
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|
Type
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product
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)NCC#C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |